molecular formula C25H22N2O5S B11283969 4-hydroxy-N-(4-isopropylphenyl)-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide

4-hydroxy-N-(4-isopropylphenyl)-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide

Cat. No.: B11283969
M. Wt: 462.5 g/mol
InChI Key: CKMSCLPBNFCSKZ-UHFFFAOYSA-N
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Description

4-hydroxy-N-(4-isopropylphenyl)-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, agrochemistry, and materials science. This compound features a quinoline core, which is a privileged scaffold in drug design due to its broad biological activity and structural diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(4-isopropylphenyl)-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by functionalization steps to introduce the hydroxy, isopropylphenyl, oxo, phenylsulfonyl, and carboxamide groups. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-(4-isopropylphenyl)-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or peroxides.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

4-hydroxy-N-(4-isopropylphenyl)-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its structural features and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(4-isopropylphenyl)-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives with various functional groups. Examples are:

  • 4-hydroxyquinoline
  • 2-oxo-1,2-dihydroquinoline
  • Phenylsulfonyl-substituted quinolines

Uniqueness

What sets 4-hydroxy-N-(4-isopropylphenyl)-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C25H22N2O5S

Molecular Weight

462.5 g/mol

IUPAC Name

3-(benzenesulfonyl)-4-hydroxy-2-oxo-N-(4-propan-2-ylphenyl)-1H-quinoline-7-carboxamide

InChI

InChI=1S/C25H22N2O5S/c1-15(2)16-8-11-18(12-9-16)26-24(29)17-10-13-20-21(14-17)27-25(30)23(22(20)28)33(31,32)19-6-4-3-5-7-19/h3-15H,1-2H3,(H,26,29)(H2,27,28,30)

InChI Key

CKMSCLPBNFCSKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=C(C(=O)N3)S(=O)(=O)C4=CC=CC=C4)O

Origin of Product

United States

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